Imidazo[1,2-a]pyridine-7-carboxamide
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound with a fused bicyclic structure. It belongs to the imidazopyridine class and has garnered attention in medicinal chemistry due to its diverse applications. The compound’s scaffold exhibits promising properties for drug development .
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have explored various synthetic routes, including cyclization reactions, condensation processes, and functional group modifications. These methods allow access to diverse analogs for structure-activity relationship studies .
Molecular Structure Analysis
The molecular structure of this compound comprises a pyridine ring fused with an imidazole ring. The carboxamide group (CONH₂) is attached at the 7-position. The arrangement of atoms and functional groups influences its biological activity. Computational studies and X-ray crystallography provide insights into its 3D structure .
Chemical Reactions Analysis
This compound participates in various chemical reactions. These include substitution reactions, cyclizations, and transformations of the carboxamide group. Researchers have explored modifications to enhance its pharmacological properties. Notably, some derivatives exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Physical and Chemical Properties Analysis
- Chemical Properties :
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Applications
Imidazo[1,2-a]pyridine-7-carboxamide derivatives have shown significant promise as antimycobacterial agents. For instance, the synthesis and structure-activity relationship of imidazo[1,2-a]pyridine-8-carboxamides revealed them as novel and selective inhibitors of Mycobacterium tuberculosis, with no activity against either gram-positive or gram-negative pathogens (Ramachandran et al., 2013). Further advancements in imidazo[1,2-a]pyridine compounds have led to the development of potent, selective anti-TB agents with improved pharmacokinetics, demonstrating their efficacy against drug-resistant Mycobacterium tuberculosis strains (Moraski et al., 2013).
Synthesis and Drug Development
Continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides has been developed, representing a significant advance over traditional methods. This process facilitates the synthesis of complex molecules like Mur ligase inhibitors, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in drug development (Herath et al., 2010).
Cancer Treatment Applications
This compound derivatives have been explored for their potential in cancer treatment. For instance, the discovery of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) highlights its potential in enhancing the efficacy of existing cancer treatments (Zhu et al., 2015).
Antibacterial Applications
Imidazo[1,2-a]pyridine-3-carboxamides have been identified as new antituberculosis agents with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This includes compounds displaying nM activity against replicating bacteria and efficacy against drug-resistant clinical strains (Wu et al., 2016). Another study demonstrated the antimicrobial efficacy of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium avium infection in vivo, indicating their potential as a new class of antibiotics for treating infections (Moraski et al., 2016).
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-7(11)5-6/h1-5H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZNGUJOGWVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290739 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-69-8 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036990-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.